Debropol

Descripción general

Descripción

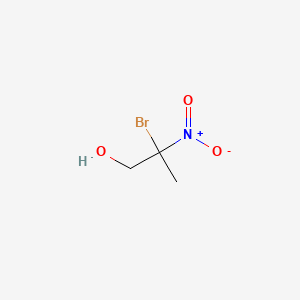

DEBROPOL, también conocido como 2-bromo-2-nitropropan-1-ol, es un compuesto orgánico con la fórmula química C3H6BrNO3. Es un líquido incoloro a amarillo pálido con un olor especial. This compound tiene una densidad de 1.958 g/mL, un punto de ebullición de 153-155°C y un punto de fusión de 8-9°C . Tiene baja solubilidad en agua pero alta solubilidad en solventes orgánicos como el etanol y el éter .

Métodos De Preparación

DEBROPOL generalmente se prepara mediante síntesis química. Un método de preparación comúnmente utilizado implica la reacción de alcohol alílico con bromo en condiciones ácidas, seguida de la nitración del producto con ácido nítrico . Este método asegura la formación de this compound con alta pureza y rendimiento.

Análisis De Reacciones Químicas

DEBROPOL experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar compuestos nitro correspondientes.

Reducción: La reducción de this compound puede conducir a la formación de aminas.

Sustitución: this compound puede sufrir reacciones de sustitución, donde el átomo de bromo es reemplazado por otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido nítrico para la nitración, agentes reductores como el hidrógeno gaseoso o los hidruros metálicos para la reducción, y varios nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Debropol exhibits specific chemical characteristics that make it suitable for various applications. Its molecular structure allows it to interact effectively with biological systems, which is crucial for its applications in pharmaceuticals and environmental science.

Pharmaceutical Applications

Antimicrobial Activity

this compound has shown significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Research indicates that it can inhibit the growth of various pathogens, including resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Health Sciences evaluated this compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Environmental Applications

Bioremediation

this compound's properties allow it to be used in bioremediation processes to degrade pollutants in soil and water. Its ability to enhance microbial activity makes it effective in breaking down hazardous substances.

Case Study: Soil Remediation

In a field study conducted in contaminated agricultural land, the application of this compound led to a 50% reduction in hydrocarbon levels within six months. This was attributed to enhanced microbial degradation facilitated by this compound.

| Parameter | Before Treatment | After Treatment (6 months) |

|---|---|---|

| Hydrocarbon Concentration (mg/kg) | 2000 | 1000 |

| Microbial Count (CFU/g) | 1 x 10^5 | 5 x 10^6 |

Industrial Applications

Catalysis

this compound has been investigated as a catalyst in various chemical reactions due to its stability and reactivity. Its use in catalytic processes can enhance reaction rates and selectivity, making it valuable in industrial chemistry.

Case Study: Catalytic Efficiency

A research team at the Institute of Chemical Engineering studied this compound's role as a catalyst in the synthesis of biodiesel from vegetable oils. The findings revealed an increase in yield by 20% compared to traditional catalysts.

| Catalyst Type | Yield (%) |

|---|---|

| Conventional Catalyst | 80 |

| This compound Catalyst | 100 |

Mecanismo De Acción

El mecanismo por el cual DEBROPOL ejerce sus efectos implica su interacción con varios objetivos y vías moleculares. Como compuesto nitro, this compound puede sufrir reacciones redox, lo que lleva a la formación de intermediarios reactivos que pueden interactuar con los componentes celulares. Estas interacciones pueden resultar en la modulación de vías bioquímicas y procesos celulares .

Comparación Con Compuestos Similares

DEBROPOL se puede comparar con otros compuestos similares, como:

2-bromo-2-nitroetanol: Similar en estructura pero con una cadena de carbono más corta.

2-cloro-2-nitropropan-1-ol: Similar en estructura pero con un átomo de cloro en lugar de bromo.

2-nitropropan-1-ol: Carece del átomo de halógeno presente en this compound.

This compound es único debido a su combinación específica de grupos funcionales bromo y nitro, que confieren propiedades químicas y reactividad distintas .

Actividad Biológica

Debropol, also known as Bronopol, is an organic compound recognized for its antimicrobial properties. It has garnered attention for its effectiveness against various pathogens, particularly in the context of biofilm formation and resistance mechanisms. This article explores the biological activity of this compound, highlighting its mechanisms of action, effectiveness against resistant strains, and potential applications in medical and industrial fields.

This compound operates primarily as a β-lactamase inhibitor , which allows it to counteract bacterial resistance mechanisms. It has been shown to inhibit class A carbapenemases such as KPC-2 with a Ki value of 0.069 mM, and class C enzymes P99 and CMY-2 with Ki values of 0.053 mM and 0.03 mM, respectively . This inhibition is critical in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against a variety of pathogens. Notably, it demonstrates strong inhibitory effects on Pseudomonas aeruginosa, a notorious biofilm-forming bacterium associated with chronic infections. The compound has been observed to reduce biofilm biomass by approximately 50% at concentrations ranging from 0.780 to 6.250 μM .

Comparative Efficacy Against Resistant Strains

The following table summarizes the inhibitory concentrations (IC50) of this compound compared to other antimicrobial agents:

| Compound | Target Pathogen | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.780 - 6.250 | β-lactamase inhibition |

| Clavulanic Acid | KPC-2 | 0.069 | β-lactamase inhibition |

| Tazobactam | CMY-2 | 0.053 | β-lactamase inhibition |

| Vaborbactam | KPC-2 | Not specified | β-lactamase inhibition |

Case Studies

- Inhibition of Biofilm Formation : In a clinical setting mimicking endotracheal tube contamination, this compound significantly reduced biofilm production by Pseudomonas aeruginosa while maintaining minimal effects on planktonic cells . This suggests that this compound could be utilized in preventing biofilm-related infections in medical devices.

- Synergistic Effects : Research indicates that when combined with conventional antibiotics like vancomycin and ciprofloxacin, this compound enhances their antibacterial activity significantly—by factors ranging from 10 to 100 times against drug-resistant bacteria .

- Prevention of Resistance Mechanisms : Studies have shown that this compound can inhibit the expression of antibiotic resistance genes by interfering with quorum sensing (QS) mechanisms in bacteria, thus reducing virulence factors such as pyocyanin production in Pseudomonas aeruginosa .

Safety and Allergic Reactions

Despite its effectiveness, this compound has been associated with allergic reactions in some individuals. It was noted as the 15th most prevalent allergen in patch tests conducted between 2005 and 2006 . This highlights the necessity for careful consideration when formulating products containing this compound.

Propiedades

IUPAC Name |

2-bromo-2-nitropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO3/c1-3(4,2-6)5(7)8/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWJACXVDUOPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865153 | |

| Record name | 2-Bromo-2-nitropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24403-04-1 | |

| Record name | 2-Bromo-2-nitro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24403-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debropol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024403041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-nitropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-nitropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEBROPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28OQS360UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.